

Comparative analysis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile and its analogs

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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)-3-oxopropanenitrile

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An In-Depth Comparative Analysis of **3-(4-Methoxyphenyl)-3-oxopropanenitrile** and Its Analogs for Drug Discovery Professionals

As the landscape of medicinal chemistry evolves, the exploration of versatile molecular scaffolds that serve as platforms for novel therapeutic agents becomes increasingly critical. Among these, the benzoylacetone nitrile framework, characterized by a β -ketonitrile moiety, has garnered significant attention for its synthetic accessibility and its prevalence in a wide array of biologically active compounds. This guide focuses on **3-(4-Methoxyphenyl)-3-oxopropanenitrile**, a key representative of this class, and provides a comparative analysis of its structural analogs.

By examining the subtle yet impactful effects of structural modifications on physicochemical properties and biological performance, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for rational drug design. We will delve into comparative data on anticancer and antimicrobial activities, present detailed experimental protocols for their evaluation, and explore the underlying structure-activity relationships that govern their therapeutic potential.

Physicochemical Profile: A Comparative Overview

The foundation of any drug discovery program lies in understanding the physicochemical properties of the lead compound and its derivatives. These parameters, including molecular weight, lipophilicity (XLogP), and hydrogen bonding potential, are pivotal in determining a

molecule's pharmacokinetic and pharmacodynamic behavior. Here, we compare **3-(4-Methoxyphenyl)-3-oxopropanenitrile** with its parent compound, benzoylacetoneitrile, and two representative analogs with altered phenyl ring substitutions.

Table 1: Comparative Physicochemical Properties of **3-(4-Methoxyphenyl)-3-oxopropanenitrile** and Selected Analogs

Compound Name	Molecular Formula	Molecular Weight (g/mol)	XLogP (Predicted)
3-(4-Methoxyphenyl)-3-oxopropanenitrile	C ₁₀ H ₉ NO ₂	175.19[1]	1.4
Benzoylacetoneitrile (Parent Compound)	C ₉ H ₇ NO	145.16	1.3
3-(4-Methoxy-2-methylphenyl)-3-oxopropanenitrile	C ₁₁ H ₁₁ NO ₂	189.21	1.8[2]
3-(2-Hydroxy-4-methoxyphenyl)-3-oxopropanenitrile	C ₁₀ H ₉ NO ₃	191.18[3]	1.9[3]

The introduction of a methoxy group at the para-position of the phenyl ring in the parent compound increases both molecular weight and, slightly, the predicted lipophilicity. Further substitution, such as the addition of a methyl group, enhances lipophilicity, while adding a hydroxyl group introduces a hydrogen bond donor, potentially altering receptor interactions and solubility.

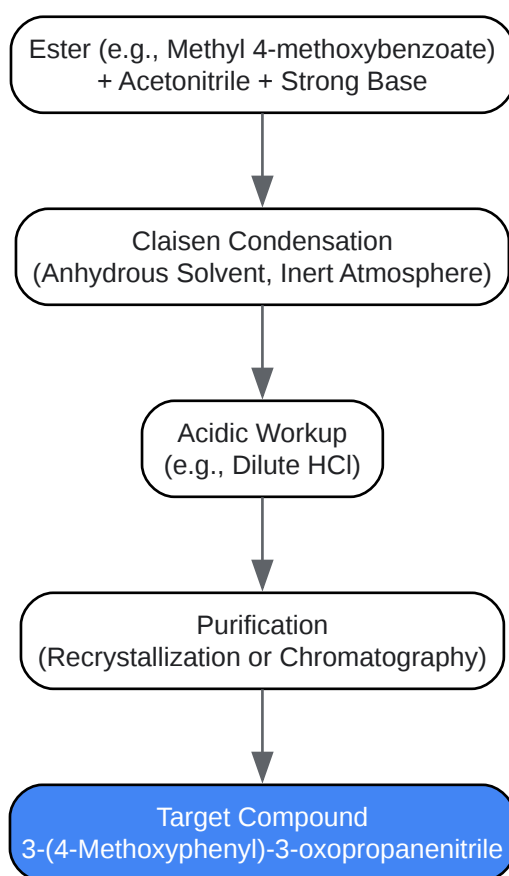
Synthetic Strategies: Accessing the Benzoylacetoneitrile Core

The synthesis of 3-oxo-3-phenylpropanenitriles is most commonly achieved via a Claisen condensation reaction.[4] This robust method involves the reaction of an appropriate ester

(e.g., methyl 4-methoxybenzoate) with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Generalized Synthetic Workflow

The workflow below illustrates the fundamental steps for synthesizing the target compounds, starting from commercially available reagents.



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Caption: Generalized workflow for the synthesis of benzoylacetonitrile analogs via Claisen condensation.

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-3-oxopropanenitrile

This protocol provides a representative method for synthesizing the title compound.

- **Preparation:** To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
- **Addition of Reagents:** Cool the suspension to 0°C in an ice bath. Add a solution of methyl 4-methoxybenzoate (1.0 equivalent) and acetonitrile (1.2 equivalents) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature below 5°C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and acidifying with dilute hydrochloric acid to a pH of ~5-6.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Comparative Biological Activity: Anticancer and Antimicrobial Potential

Benzonitrile derivatives are recognized for their diverse pharmacological activities, including notable anticancer and antimicrobial effects.^[5] The structural variations within this class allow for the fine-tuning of activity against specific biological targets.

A. Anticancer Cytotoxicity

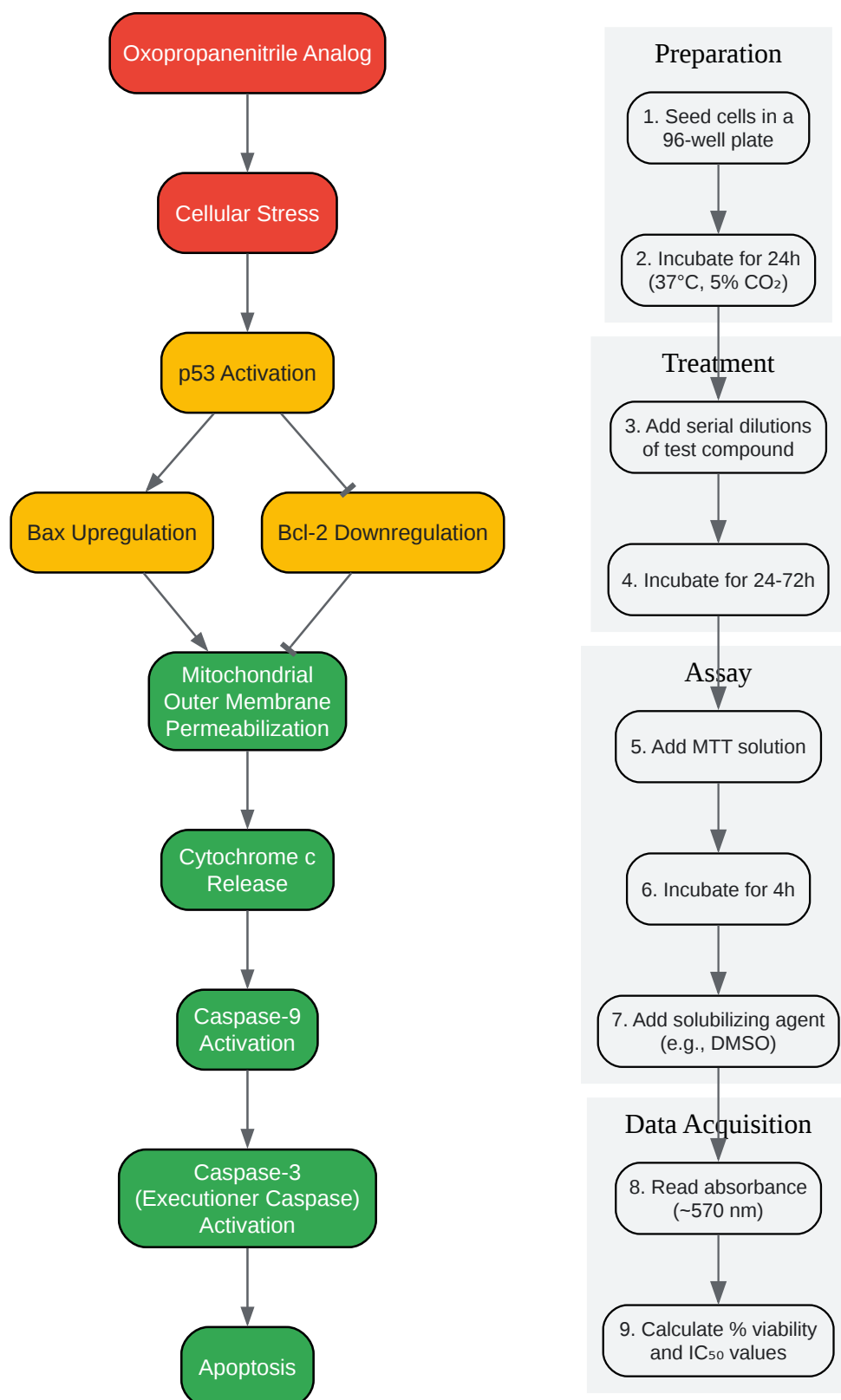
Analogues of 3-oxopropanenitrile have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.^[6]

Table 2: Comparative Anticancer Activity of Oxopropanenitrile Analogs

Compound ID	Derivative Class	Target Cell Line	Activity (IC ₅₀)	Reference
Compound 7	Furan-based oxopropanenitrile	MCF-7 (Breast Cancer)	2.96 μ M	[6]
Compound 4	Furan-based oxopropanenitrile	MCF-7 (Breast Cancer)	3.12 μ M	[6]
Doxorubicin	Standard Chemotherapeutic	MCF-7 (Breast Cancer)	0.85 μ M	[6]
AQ-12	Plastoquinone Analog	HCT-116 (Colorectal)	5.11 μ M	[7]
AQ-12	Plastoquinone Analog	MCF-7 (Breast Cancer)	6.06 μ M	[7]

Note: Data for direct analogs of **3-(4-Methoxyphenyl)-3-oxopropanenitrile** is limited in publicly accessible literature; therefore, data from structurally related furan-based oxopropanenitriles and other relevant analogs are presented to illustrate the comparative potential.

The data indicates that heterocyclic analogs of oxopropanenitrile can exhibit potent cytotoxicity in the low micromolar range, highlighting their potential as scaffolds for anticancer drug development.[6] Studies on active furan-based analogs revealed that their mechanism involves the induction of the intrinsic mitochondrial apoptosis pathway.[6] This is characterized by an increase in pro-apoptotic proteins (Bax, p53) and a decrease in anti-apoptotic proteins (Bcl-2), leading to cell cycle arrest, typically at the G2/M phase.[6]



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